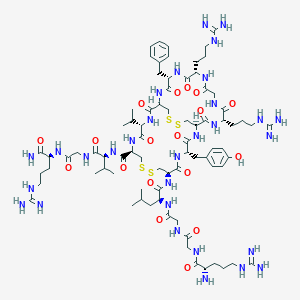

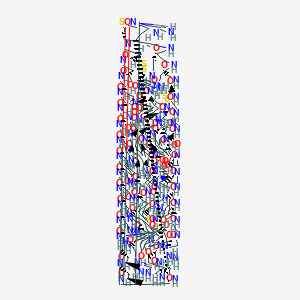

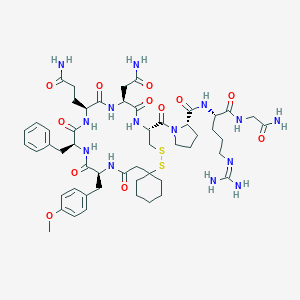

![molecular formula C20H37N3O13 B549156 (2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol CAS No. 31282-04-9](/img/structure/B549156.png)

(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Hygromycin B, also known as Hygrovetine or by its chemical name, is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus . It has a broad spectrum of activity, inhibiting protein synthesis in bacteria, fungi, and higher eukaryotic cells .

Target of Action

The primary target of Hygromycin B is the 80S subunit of the bacterial ribosome . The ribosome is a complex molecular machine that synthesizes proteins in cells. By targeting the ribosome, Hygromycin B interferes with protein synthesis, which is essential for cell growth and survival .

Mode of Action

Hygromycin B inhibits protein synthesis by strengthening the interaction of tRNA binding in the ribosomal A-site . This action disrupts the translocation and promotes mistranslation at the 80S ribosome . Additionally, Hygromycin B prevents mRNA and tRNA translocation by an unknown mechanism .

Biochemical Pathways

The primary biochemical pathway affected by Hygromycin B is protein synthesis . By inhibiting this pathway, Hygromycin B disrupts the normal functioning of the cell, leading to cell death .

Pharmacokinetics

It is known that hygromycin b is soluble in water , which may influence its bioavailability and distribution within the body.

Result of Action

The result of Hygromycin B’s action is the inhibition of protein synthesis , leading to cell death . This effect is observed in bacteria, fungi, and higher eukaryotic cells .

Action Environment

The action of Hygromycin B can be influenced by environmental factors. For instance, Hygromycin B solutions have been reported to lose activity on freezing . Therefore, solutions are stable when refrigerated, and freezing should be avoided . Furthermore, the effectiveness of Hygromycin B can vary depending on the cell line and growth conditions .

Biochemische Analyse

Biochemical Properties

Hygromycin B interacts with the ribosome, specifically the mRNA decoding center in the small (30S) ribosomal subunit . It induces a localized conformational change, differing from that induced by other aminoglycosides . Unlike other aminoglycosides, hygromycin B potently inhibits spontaneous reverse translocation of tRNAs and mRNA on the ribosome in vitro .

Cellular Effects

In Escherichia coli cells, hygromycin B exhibits a concentration-dependent inhibitory effect on viable-cell numbers, growth rate, protein synthesis, and 30S and 50S subunit formation . In rice seedlings, hygromycin B treatment leads to severe growth defects, leaf chlorosis, and leaf shrinkage .

Molecular Mechanism

Hygromycin B inhibits protein synthesis by strengthening the interaction of tRNA binding in the ribosomal A-site .

Temporal Effects in Laboratory Settings

Hygromycin B solutions have been reported to lose activity on freezing . Since solutions are stable refrigerated, freezing should be avoided . The dry solid is stable for at least five years if stored at 2-8 °C .

Dosage Effects in Animal Models

The effects of hygromycin B vary with different dosages in animal models

Metabolic Pathways

Hygromycin B is involved in the protein synthesis pathway, where it interacts with the ribosome

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol is naturally synthesized by Streptomyces hygroscopicus. The production process involves the fermentation of this bacterium under controlled conditions to yield the antibiotic. The compound can be isolated and purified from the fermentation broth using various chromatographic techniques .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation of Streptomyces hygroscopicus. The fermentation process is optimized to maximize yield and purity. After fermentation, the compound is extracted and purified using techniques such as solvent extraction, precipitation, and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives with different properties

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Wissenschaftliche Forschungsanwendungen

(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol has a wide range of applications in scientific research:

Molecular Biology: It is used as a selection agent for cells that have been genetically modified to express hygromycin resistance genes. .

Microbiology: This compound is used to study protein synthesis and ribosomal function in both prokaryotic and eukaryotic cells

Agriculture: This compound is used in the development of genetically modified crops that are resistant to certain pests and diseases.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Neomycin: Another aminoglycoside antibiotic that inhibits protein synthesis by binding to the ribosome.

Streptomycin: An aminoglycoside antibiotic that also targets the ribosome and inhibits protein synthesis.

Kanamycin: Similar to (2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol, it is used in molecular biology as a selection agent for genetically modified cells

Uniqueness

This compound is unique in its ability to inhibit both 70S and 80S ribosomes, making it effective against a wide range of organisms, including bacteria, fungi, and higher eukaryotic cells. This broad-spectrum activity, combined with its use as a selection agent in genetic research, sets it apart from other aminoglycoside antibiotics .

Eigenschaften

CAS-Nummer |

31282-04-9 |

|---|---|

Molekularformel |

C20H37N3O13 |

Molekulargewicht |

527.5 g/mol |

IUPAC-Name |

(3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol |

InChI |

InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6+,7+,8-,9+,10-,11+,12-,13+,14-,15-,16+,17+,18?,19+,20?/m1/s1 |

InChI-Schlüssel |

GRRNUXAQVGOGFE-WHGKUWNNSA-N |

SMILES |

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N |

Isomerische SMILES |

CN[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)C([C@H]([C@H]([C@H](O4)[C@H](CO)N)O)O)O)O)N |

Kanonische SMILES |

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N |

Aussehen |

Solid powder |

| Hygromycin B, as an antibiotic, used for selection of cells transfected with E. coli hygromycin resistance gene. | |

Siedepunkt |

897.6±65.0 °C at 760 mmHg |

melting_point |

320 to 356 °F (decomposes) (NTP, 1992) |

| 14918-35-5 31282-04-9 |

|

Physikalische Beschreibung |

Amorphous solid or tan powder. (NTP, 1992) |

Piktogramme |

Corrosive; Acute Toxic; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Freely soluble (NTP, 1992) |

Lagerung |

−20°C |

Synonyme |

Hygromycin b |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

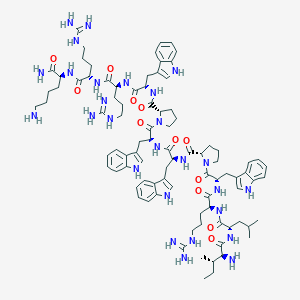

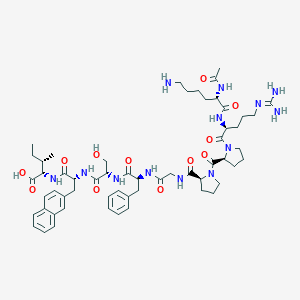

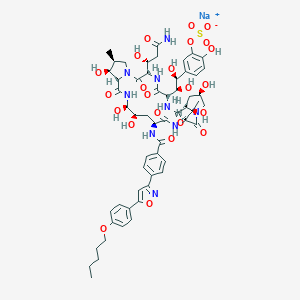

![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549162.png)

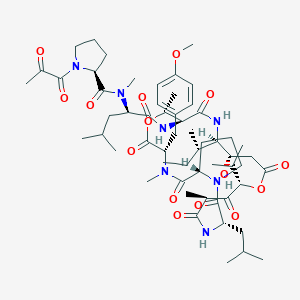

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)